molecular formula C12H17N3O2 B3020240 1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octane-8-carbonyl)imidazolidin-2-one CAS No. 2320679-90-9

1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octane-8-carbonyl)imidazolidin-2-one

Cat. No.: B3020240
CAS No.: 2320679-90-9
M. Wt: 235.287
InChI Key: DWKWKFOPMUPJQP-UHFFFAOYSA-N
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Description

1-((1R,5S)-3-methylene-8-azabicyclo[321]octane-8-carbonyl)imidazolidin-2-one is a complex organic compound featuring a bicyclic structure

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octane-8-carbonyl)imidazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octane-8-carbonyl)imidazolidin-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-substrate interactions and protein-ligand binding.

    Industry: The compound can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octane-8-carbonyl)imidazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of enzymatic reactions or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octane-8-carbonyl)imidazolidin-2-one is unique due to its specific combination of the 8-azabicyclo[3.2.1]octane scaffold and the imidazolidin-2-one moiety. This combination imparts distinct chemical properties and biological activities, making it a valuable compound for various scientific applications.

Properties

IUPAC Name

1-(3-methylidene-8-azabicyclo[3.2.1]octane-8-carbonyl)imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c1-8-6-9-2-3-10(7-8)15(9)12(17)14-5-4-13-11(14)16/h9-10H,1-7H2,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWKWKFOPMUPJQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CC2CCC(C1)N2C(=O)N3CCNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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